molecular formula C22H29F17 B159541 1-(Perfluoro-n-octyl)tetradecane CAS No. 133310-72-2

1-(Perfluoro-n-octyl)tetradecane

Cat. No. B159541
CAS RN: 133310-72-2
M. Wt: 616.4 g/mol
InChI Key: IWIJPSWAAIRVQF-UHFFFAOYSA-N
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Description

1-(Perfluoro-n-octyl)tetradecane is a chemical compound with the molecular formula C22H29F17 . It has a molecular weight of 616.438514 g/mol . The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane .


Molecular Structure Analysis

The molecule contains a total of 67 bonds, including 38 non-H bonds and 19 rotatable bonds . The 2D chemical structure image of 1-(Perfluoro-n-octyl)tetradecane is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 1-(Perfluoro-n-octyl)tetradecane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

Chemical Structure and Properties

“1-(Perfluoro-n-octyl)tetradecane” is a chemical compound with the formula C22H29F17 . It has a molecular weight of 616.438514 g/mol . The molecule contains a total of 67 bonds, including 38 non-H bonds and 19 rotatable bonds . The strong fluorine-carbon bond and the “shielding” effect of fluorine atoms on carbon-carbon bonds provide outstanding thermal and chemical stability .

Use in Fluorinated Surfactants

Due to the negative effects of conventional fluorinated surfactants with long perfluorocarbon chains, alternatives like “1-(Perfluoro-n-octyl)tetradecane” have been developed . These surfactants display unique properties due to the characteristics of the fluorine element. For instance, the lower polarizability of fluorine compared to hydrogen results in weaker attractive intermolecular forces, endowing fluorocarbon chains to hydrophobic-oleophobic properties as well as higher surface activity .

Applications in Emulsion Polymerization

Non-bioaccumulable fluorinated surfactants, including “1-(Perfluoro-n-octyl)tetradecane”, have been used in the emulsion polymerization of fluorinated olefins . This process is crucial in the production of various types of polymers.

Handling Membrane Proteins

Fluorinated surfactants have been used in handling membrane proteins . Their unique properties make them suitable for this application.

Leather Manufacture

Fluorinated surfactants, including “1-(Perfluoro-n-octyl)tetradecane”, have also found applications in leather manufacture . They help in the processing and treatment of leather materials.

Mechanism of Action

While there isn’t specific information available on the mechanism of action for 1-(Perfluoro-n-octyl)tetradecane, perfluoralkylated substances (PFAS) such as perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS) have been shown to be hepatotoxic in rodents, and the mechanism of action is mostly attributed to the PFAS-mediated activation of the peroxisome proliferator-activated receptor alpha (PPARα) .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment is recommended, and it’s advised to ensure adequate ventilation .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)39/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIJPSWAAIRVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29F17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402082
Record name 1-(Perfluoro-n-octyl)tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Perfluoro-n-octyl)tetradecane

CAS RN

133310-72-2
Record name 1-(Perfluoro-n-octyl)tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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